molecular formula C15H13BrN2O3 B5834481 2-{[2-(3-BROMOPHENOXY)ACETYL]AMINO}BENZAMIDE

2-{[2-(3-BROMOPHENOXY)ACETYL]AMINO}BENZAMIDE

Cat. No.: B5834481
M. Wt: 349.18 g/mol
InChI Key: KXGOJONDHVSNHI-UHFFFAOYSA-N
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Description

2-{[2-(3-BROMOPHENOXY)ACETYL]AMINO}BENZAMIDE is a synthetic organic compound belonging to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, industrial processes, and biological research. This compound, in particular, has garnered interest due to its potential biological activities and its role as an intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(3-BROMOPHENOXY)ACETYL]AMINO}BENZAMIDE typically involves the reaction of 3-bromophenol with chloroacetyl chloride to form 3-bromophenoxyacetyl chloride. This intermediate is then reacted with 2-aminobenzamide in the presence of a base such as triethylamine (TEA) in a solvent like tetrahydrofuran (THF) to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(3-BROMOPHENOXY)ACETYL]AMINO}BENZAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 3-bromophenoxy moiety can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced derivatives with modified functional groups.

    Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

2-{[2-(3-BROMOPHENOXY)ACETYL]AMINO}BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[2-(3-BROMOPHENOXY)ACETYL]AMINO}BENZAMIDE involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dimethoxybenzamide
  • 3-Acetoxy-2-methylbenzamide
  • 2,3-Dimethoxybenzoic acid

Uniqueness

2-{[2-(3-BROMOPHENOXY)ACETYL]AMINO}BENZAMIDE is unique due to the presence of the 3-bromophenoxy moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[[2-(3-bromophenoxy)acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O3/c16-10-4-3-5-11(8-10)21-9-14(19)18-13-7-2-1-6-12(13)15(17)20/h1-8H,9H2,(H2,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXGOJONDHVSNHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)COC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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